

Pluripotin Off-Target Effects: A Technical Support Guide

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Compound of Interest

Compound Name: *Pluripotin*

Cat. No.: *B1678900*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of **Pluripotin** (also known as SC1).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-target effects of **Pluripotin**?

Pluripotin is a dual inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1][2] It is widely used to maintain the self-renewal of embryonic stem cells (ESCs).[1][3] However, like many small molecule inhibitors, **Pluripotin** can interact with unintended targets, leading to off-target effects.

The primary intended targets for **Pluripotin** are ERK1 and RasGAP.[4] In addition to its intended targets, **Pluripotin** has been shown to inhibit a range of other kinases, particularly at higher concentrations. These known off-target kinases include members of the Ribosomal S6 Kinase (RSK) family, Abl1, p70S6K, and PLK2.[4]

Quantitative Data Summary of **Pluripotin** Targets:

Target	Inhibition Metric	Value	Reference
Primary Targets			
ERK1	Kd	98 nM	[4]
RasGAP	Kd	212 nM	[4]
Known Off-Targets			
RSK1	IC50	0.5 µM	[1][4]
RSK2	IC50	2.5 µM	[1][4]
RSK3	IC50	3.3 µM	[1][4]
RSK4	IC50	10.0 µM	[1][4]
Abl1	IC50	0.005 µM	[4]
p70S6K	IC50	1.4 µM	[4]
PLK2	IC50	2.2 µM	[4]

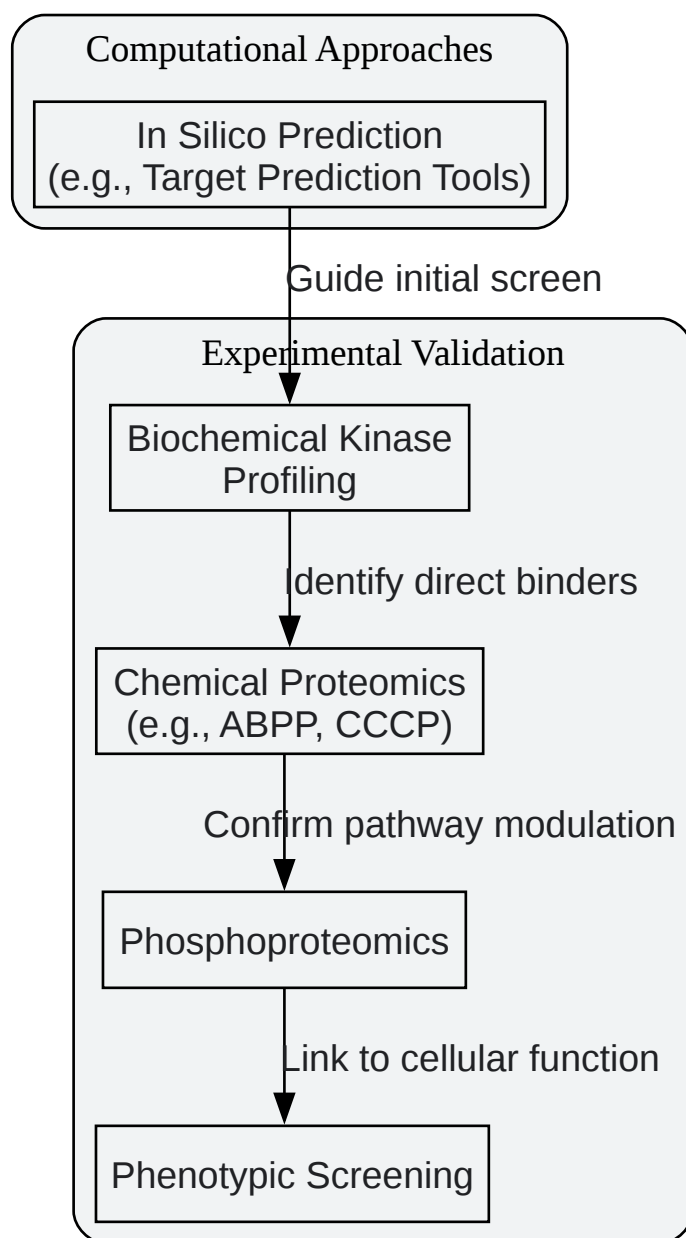
Q2: How can I identify potential off-target effects of **Pluripotin** in my specific cell type?

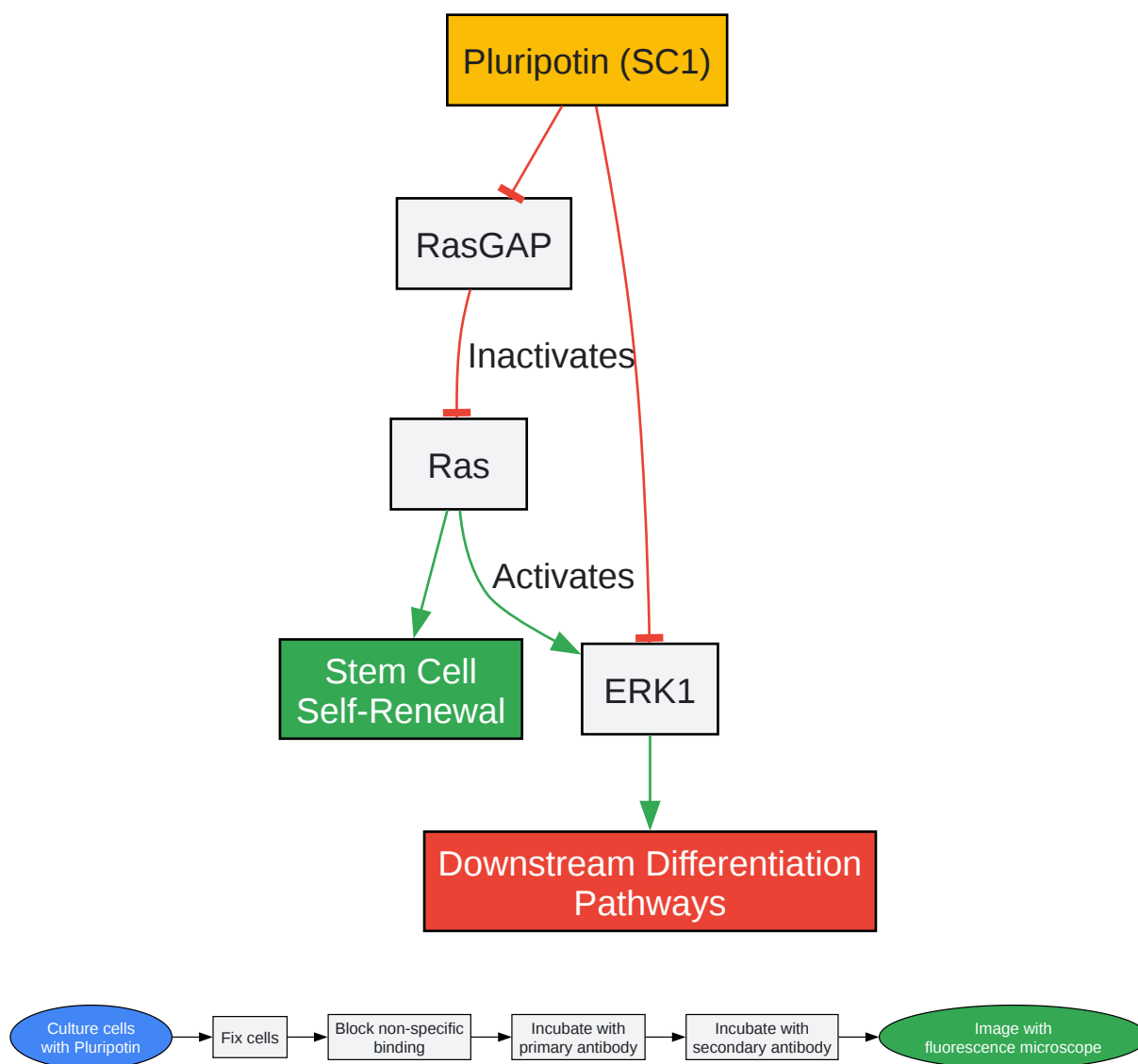
Identifying off-target effects is crucial for interpreting experimental results accurately. A multi-pronged approach combining computational and experimental methods is recommended.

Recommended Strategies for Off-Target Identification:

Strategy	Description
Computational Prediction	Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of Pluripotin and its similarity to other kinase inhibitors.[5][6]
Biochemical Kinase Profiling	Screen Pluripotin against a large panel of purified kinases to empirically determine its inhibitory activity across the kinome.[7][8] This provides a broad overview of potential off-target interactions.
Chemical Proteomics	Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify direct binding partners of Pluripotin within a cellular lysate or in living cells.[9]
Phosphoproteomics	Use mass spectrometry-based phosphoproteomics to analyze global changes in protein phosphorylation in response to Pluripotin treatment. This can reveal unexpected alterations in signaling pathways.[10]
Phenotypic Screening	Assess the overall effect of Pluripotin on cellular phenotypes. Unexplained phenotypic changes may indicate off-target activity.[11]

Below is a workflow diagram for identifying **Pluripotin's** off-target effects.





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